4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide is an organic compound with the molecular formula C20H18N4O6. It is characterized by the presence of nitro groups and benzamide moieties, making it a compound of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide can be synthesized through the reaction of 4-nitrobenzoyl chloride with an appropriate amine. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of 4-amino-N-(2-((4-aminobenzoyl)amino)propyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular processes through its binding to specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(3-((4-nitrobenzoyl)amino)phenyl)benzamide
- 2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide
- 3-Nitro-N-(4-((3-nitrobenzoyl)amino)phenyl)benzamide
Uniqueness
4-Nitro-N-(2-((4-nitrobenzoyl)amino)propyl)benzamide is unique due to its specific substitution pattern and the presence of both nitro and benzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
140391-39-5 |
---|---|
Molecular Formula |
C17H16N4O6 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-nitro-N-[2-[(4-nitrobenzoyl)amino]propyl]benzamide |
InChI |
InChI=1S/C17H16N4O6/c1-11(19-17(23)13-4-8-15(9-5-13)21(26)27)10-18-16(22)12-2-6-14(7-3-12)20(24)25/h2-9,11H,10H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
JRINMZUBOOCAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.